molecular formula C14H23N4Na3O6 B12362335 DO3A (trisodium)

DO3A (trisodium)

Cat. No.: B12362335
M. Wt: 412.32 g/mol
InChI Key: OKHVSTSMWHWVMK-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DO3A (trisodium) involves the cyclization of 1,4,7,10-tetraazacyclododecane with bromoacetic acid, followed by neutralization with sodium hydroxide to form the trisodium salt . The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of DO3A (trisodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DO3A (trisodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DO3A (trisodium) is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability is advantageous in applications requiring long-term stability, such as in MRI contrast agents and radiopharmaceuticals .

Properties

Molecular Formula

C14H23N4Na3O6

Molecular Weight

412.32 g/mol

IUPAC Name

trisodium;2-[4,7-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C14H26N4O6.3Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3

InChI Key

OKHVSTSMWHWVMK-UHFFFAOYSA-K

Canonical SMILES

C1CN(CCN(CCN(CCN1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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